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Fructo-oligosaccharide DP7 -

Fructo-oligosaccharide DP7

Catalog Number: EVT-1507526
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
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Product Introduction

Overview

Fructo-oligosaccharide DP7, also known as GF6, is a type of oligosaccharide that consists of a chain of fructose units linked by β(2→1) glycosidic bonds. It is derived from sucrose and is characterized by its prebiotic properties, promoting the growth of beneficial gut bacteria. Fructo-oligosaccharides are classified based on their degree of polymerization, with DP7 indicating that the molecule contains seven monosaccharide units.

Source

Fructo-oligosaccharide DP7 is primarily sourced from plants, particularly from chicory and Jerusalem artichoke, which are rich in inulin. The synthesis of fructo-oligosaccharides can also be achieved through enzymatic processes involving specific enzymes such as fructosyltransferases that catalyze the transfer of fructosyl moieties from sucrose to other acceptor molecules.

Classification

Fructo-oligosaccharides are classified into two main categories: short-chain fructo-oligosaccharides (with a degree of polymerization ranging from 2 to 10) and long-chain fructo-oligosaccharides. DP7 falls under the short-chain category and is recognized for its functional properties in food science and nutrition.

Synthesis Analysis

Methods

The synthesis of fructo-oligosaccharide DP7 can be accomplished through enzymatic transfructosylation, where sucrose acts as both a donor and acceptor for fructosyl groups. This process typically involves the following steps:

  1. Enzyme Selection: Specific enzymes such as β-fructosyltransferases are employed to facilitate the reaction.
  2. Reaction Conditions: Optimal conditions including temperature, pH, and enzyme concentration are maintained to maximize yield.
  3. Substrate Preparation: Sucrose is prepared in a suitable concentration to promote effective enzyme activity.
  4. Monitoring: The reaction is monitored over time to assess the formation of various oligosaccharides, including DP7.

Technical Details

The enzymatic synthesis can be conducted in batch or continuous processes, utilizing submerged or solid-state fermentation techniques. The reaction kinetics can be modeled using Michaelis-Menten equations to predict the yield and conversion rates of fructo-oligosaccharides produced during the process .

Molecular Structure Analysis

Structure

The molecular formula for fructo-oligosaccharide DP7 is C42H72O34C_{42}H_{72}O_{34}, with a molecular weight of approximately 1152.99 g/mol. Its structure consists of a linear chain of fructose units linked by β(2→1) glycosidic bonds, contributing to its stability and resistance to hydrolysis.

Data

The structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the degree of polymerization and the specific arrangement of fructose units within the molecule .

Chemical Reactions Analysis

Reactions

Fructo-oligosaccharide DP7 participates in several chemical reactions during its synthesis:

  1. Transfructosylation: The primary reaction where a fructosyl group is transferred from sucrose to form longer chains.
  2. Hydrolysis: Under certain conditions, fructo-oligosaccharides can hydrolyze back into simpler sugars like glucose and fructose.
  3. Inhibition Dynamics: Glucose acts as an inhibitor during the synthesis process, affecting the yield of higher-degree oligomers .

Technical Details

The kinetics of these reactions can be modeled mathematically to optimize production conditions, considering factors like substrate concentration and enzyme activity .

Mechanism of Action

Process

The mechanism by which fructo-oligosaccharide DP7 exerts its prebiotic effects involves several steps:

  1. Fermentation: Upon ingestion, DP7 reaches the colon where it is fermented by beneficial gut microbiota.
  2. Bacterial Growth Promotion: The fermentation process produces short-chain fatty acids and gases, which stimulate the growth of beneficial bacteria such as bifidobacteria.
  3. Health Benefits: This process contributes to improved gut health, enhanced mineral absorption, and modulation of immune responses .

Data

Studies have shown that consumption of fructo-oligosaccharides can lead to increased populations of beneficial gut bacteria, demonstrating their role as effective prebiotics .

Physical and Chemical Properties Analysis

Physical Properties

Fructo-oligosaccharide DP7 is typically a white crystalline powder with high solubility in water. It has a sweet taste but is less sweet than sucrose.

Chemical Properties

Relevant analyses include high-performance liquid chromatography for purity assessment and characterization .

Applications

Fructo-oligosaccharide DP7 has numerous applications in scientific research and industry:

  1. Food Industry: Used as a sugar substitute and dietary fiber source in functional foods.
  2. Nutritional Supplements: Incorporated into prebiotic formulations aimed at improving gut health.
  3. Pharmaceuticals: Explored for potential therapeutic benefits related to gut microbiota modulation and metabolic health.

Research continues into optimizing production methods and exploring new applications for this versatile compound .

Structural Characterization of Fructo-oligosaccharide DP7

Molecular Architecture: β-(2→1)-Fructofuranosyl Linkages and Terminal α-D-Glucopyranosyl Unit

Fructo-oligosaccharide DP7 (GF₆) is a well-defined heptasaccharide with a consistent molecular architecture. Its structure features a terminal α-D-glucopyranosyl unit linked via a sucrose-type α-(1→2) bond to a chain of six fructofuranosyl residues. These fructose units are interconnected exclusively through β-(2→1) glycosidic bonds, forming a linear backbone characteristic of the inulin-type FOS series [1] [5] [8]. The chemical formula is C₄₂H₇₂O₃₆, with a molecular weight of 1153.00 g/mol [1].

The presence of β-(2→1) linkages confers significant conformational stability due to:

  • Restricted bond rotation, promoting an extended helical conformation
  • Intramolecular hydrogen bonding between adjacent fructose units
  • Reduced steric strain compared to branched or β-(2→6)-linked structures

Table 1: Key Structural Features of Fructo-oligosaccharide DP7

Structural ElementChemical CharacteristicsBiological Implications
Terminal Glucoseα-D-Glucopyranosyl unitServes as recognition site for bifidobacterial enzymes
Glycosidic Bondsβ-(2→1)-Fructofuranosyl linkagesResists mammalian digestive enzymes
Reducing EndNon-reducing (blocked by glucose)Enhances stability in acidic conditions
Molecular Weight1153.00 g/molImpacts membrane permeability and solubility

Enzyme specificity studies reveal that this architecture results from the regioselective transfructosylation activity of β-fructofuranosidases (EC 3.2.1.26) or fructosyltransferases (EC 2.4.1.9), which exhibit strict preference for β-(2→1) bond formation during chain elongation [2] [5]. This distinguishes DP7 from levan-type oligosaccharides (with β-(2→6) linkages) or graminan-type structures (with mixed linkages) that occur in certain plant species [8] [9].

Degree of Polymerization (DP7) and Its Influence on Solubility and Conformation

The DP7 designation indicates seven monosaccharide units in its structure – one glucosyl unit and six fructosyl units. This degree of polymerization significantly impacts its physicochemical behavior:

Solubility Profile: DP7 exhibits high water solubility (>86 mg/mL in aqueous systems), though lower than shorter-chain FOS due to increased molecular weight and chain interactions. In dimethyl sulfoxide (DMSO), solubility reaches 100 mg/mL (86.73 mM), demonstrating its polar nature [1] [3]. The solubility follows a nonlinear relationship with DP, as described by Hansen solubility parameters where:δ_total = √(δd² + δp² + δh²)For DP7, the dominant δh (hydrogen bonding) parameter exceeds 29 MPa¹/², similar to glycerol (36.2 MPa¹/²) but lower than water (47.9 MPa¹/²) [3] [10]. This high polarity facilitates dissolution in protic solvents but limits compatibility with hydrophobic matrices.

Conformational Behavior:

  • Solution studies reveal a dynamic equilibrium between open-chain and folded conformations
  • The critical DP for helix formation occurs at DP≥5, with DP7 adopting 2.5 turns per helix in aqueous environments
  • Increased van der Waals interactions between fructose units promote chain stiffness, with persistence length 30% greater than DP4-FOS [7] [9]

Table 2: Impact of DP on FOS Properties

PropertyDP3-4 (GF₂/GF₃)DP7 (GF₆)Biological Significance
Molecular Weight504-666 g/mol1153 g/molReduced cellular uptake efficiency
Water Activity0.93-0.950.87-0.89Enhanced humectancy in food systems
Viscosity (20% sol.)3-5 mPa·s18-22 mPa·sImpacts dough/batter rheology
Glass Transition Temp62-68°C88-92°CImproves thermal stability during processing
Hydration Sphere0.25 g H₂O/g0.38 g H₂O/gIncreased water-binding capacity

Data compiled from [3] [4] [7]

The DP7 structure shows reduced crystallinity compared to shorter FOS, existing predominantly as an amorphous solid. This property contributes to its functionality as a humectant in baked goods, where it effectively modulates water mobility and delays starch retrogradation [4].

Comparative Analysis with Shorter-Chain FOS (DP3–DP6)

Structural Differences:

  • Chain Length: DP7 contains 7 saccharide units vs. 3-6 in shorter FOS, increasing molecular volume by 40-75%
  • Linkage Isomerism: While DP3 (1-kestose) and DP4 (nystose) exist predominantly as linear β-(2→1) structures, DP7 exhibits low-frequency branching (<5% β-(2→6) linkages) in commercial preparations [5] [8]
  • Terminal Group Orientation: DP7's terminal fructose shows enhanced rotational freedom compared to DP3-DP5, affecting enzyme recognition

Functional Implications:

  • Prebiotic Selectivity: DP7 demonstrates bifidogenic specificity for Bifidobacterium adolescentis and B. longum rather than B. infantis, which preferentially metabolizes DP3-DP5. This results from differential expression of β-fructosidase enzymes with varying chain-length specificity [5] [8]
  • Thermal Stability: DP7 decomposes at 228-232°C vs. 205-215°C for DP3-DP5 due to increased intermolecular interactions [4]
  • Osmotic Pressure: Molar osmolality decreases from 280 mOsm/kg for GF₂ (DP3) to 110 mOsm/kg for GF₆ (DP7), reducing gastrointestinal distress potential [8]
  • Fermentation Kinetics: In vitro models show DP7 fermentation initiates 2-3 hours later than DP3 but sustains SCFA production for 24-30 hours vs. 12-15 hours for shorter FOS [5]

Table 3: Functional Comparison Across FOS Chain Lengths

ParameterDP3 (1-Kestose)DP4 (Nystose)DP7 (GF₆)
Relative Sweetness35% sucrose28% sucrose18% sucrose
Caloric Value1.8 kcal/g1.7 kcal/g1.5 kcal/g
Water Solubility (25°C)82 g/100mL76 g/100mL68 g/100mL
Prebiotic Efficacy*++ (B. infantis)+++ (B. bifidum)++++ (B. adolescentis)
Synthetic Yield from Sucrose42-48%28-32%12-15%

*Bacterial growth stimulation index after 24h fermentation; Data from [1] [4] [5]

Technological Behavior: In food matrices, DP7 demonstrates superior anti-plasticization effects compared to shorter FOS. When incorporated into bread formulations at 5% substitution:

  • DP7 reduces firming rate by 38% vs. 22% for DP3 during 7-day storage
  • DP7 binds 15% more water at aw 0.85 than DP4
  • Starch crystallization is delayed by 72 hours in DP7 systems vs. 24 hours with DP3 [4]

The synthetic challenge increases markedly with DP, as enzymatic transfructosylation shows declining yields beyond DP5 due to:

  • Steric hindrance in the enzyme's active site (e.g., His79FFZm and Ala343FFZm in Zymomonas mobilis β-fructofuranosidase) [2]
  • Competitive hydrolysis reactions at longer chain lengths
  • Conformational strain in transition states for β-(2→1) bond formation beyond DP6 [2] [5]

These structural and functional distinctions position DP7 as a specialized FOS with unique applications in targeted microbiome modulation and functional food design, particularly where sustained fermentation or enhanced thermal/water-binding properties are required.

Properties

Product Name

Fructo-oligosaccharide DP7

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]5-α(2-1)Glc

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